Myo-inositol trispyrophosphate
Overview
Description
Myo-inositol trispyrophosphate is an inositol phosphate and a pyrophosphate derivative of phytic acid. It is known for its potential as a drug candidate and a performance-enhancing substance. This compound exerts its biological effects by increasing tissue oxygenation, making it a significant focus in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myo-inositol trispyrophosphate is synthesized through a series of phosphorylation reactions. The process typically involves the reaction of myo-inositol with phosphorus oxychloride in the presence of a base, followed by hydrolysis to yield the trispyrophosphate derivative. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Myo-inositol trispyrophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can produce a range of inositol phosphate esters .
Scientific Research Applications
Myo-inositol trispyrophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: this compound is being investigated for its potential in treating conditions related to hypoxia, such as cardiovascular diseases and certain cancers. .
Mechanism of Action
Myo-inositol trispyrophosphate acts as a membrane-permeant allosteric regulator of hemoglobin. It mildly reduces the oxygen-binding affinity of hemoglobin, shifting the oxygen-hemoglobin dissociation curve to the right. This shift increases oxygen release from the blood into tissues, thereby enhancing tissue oxygenation. The molecular targets and pathways involved include hemoglobin and various cellular signaling pathways that respond to changes in oxygen levels .
Comparison with Similar Compounds
Phytic Acid: Unlike myo-inositol trispyrophosphate, phytic acid is not membrane-permeant due to its charge distribution.
Inositol Phosphates: These compounds share a similar structure but differ in their phosphorylation patterns and biological activities.
Inositol Trisphosphate: This compound is involved in cellular signaling but does not have the same oxygenation-enhancing properties as this compound.
Uniqueness: this compound is unique in its ability to permeate cell membranes and act as an allosteric regulator of hemoglobin. This property makes it particularly valuable in medical applications aimed at improving tissue oxygenation and treating hypoxia-related conditions .
Properties
IUPAC Name |
4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDKSUBRULAYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O21P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029636 | |
Record name | Myo-inositol trispyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802590-64-3 | |
Record name | Myo-inositol trispyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802590643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myo-inositol trispyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MYO-INOSITOL TRISPYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116EYZ0PPX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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